N-(hexadecanoyl)-sphinganine
Overview
Description
C16 dihydro Ceramide is a bioactive sphingolipid and precursor in the de novo synthesis of C16 ceramide (d18:0/16:0) that lacks the 4,5-trans double bond. C16 dihydro Ceramide (0-46 nM) inhibits C16 ceramide-induced membrane permeabilization, measured as cytochrome c oxidation, in rat liver mitochondria in a concentration-dependent manner. It also inhibits C16 ceramide-induced channel formation in liposomes. C16 dihydro ceramide is biologically inactive as a single agent, lacking the ability to induce apoptosis, cytochrome c release, or channel formation in phospholipid membranes in the absence of C16 ceramide.
Cer(D18:0/16:0), also known as C16DH cer or DHC-a 18:0/16:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/16:0) is considered to be a ceramide lipid molecule. Cer(D18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/16:0) has been primarily detected in blood. Within the cell, cer(D18:0/16:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/16:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/16:0) can be biosynthesized from hexadecanoic acid. Cer(D18:0/16:0) can also be converted into ins-1-p-cer(D18:0/16:0)(1-) and N-hexadecanoylsphinganine-1-phosphoethanolamine zwitterion.
N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Mechanism of Action
Target of Action
N-(hexadecanoyl)-sphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . It primarily targets bacterial communities and plays a crucial role in quorum sensing (QS) mechanisms . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .
Mode of Action
The mode of action of this compound involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment where they accumulate . When the amount of these signal molecules reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes . This signal molecule production is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .
Biochemical Pathways
It is known that the compound plays a role in the hexosamine biosynthesis pathway (hbp), which utilizes substrates including fructose-6-p, glutamine, acetyl-coa, and utp . The HBP is essential for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety .
Pharmacokinetics
It is known that the compound is involved in quorum sensing mechanisms, which suggests that it may be synthesized and released by bacteria into the environment where it accumulates until it reaches a critical concentration
Result of Action
The result of this compound’s action is the regulation of a variety of vital functions in bacteria, particularly in extreme conditions such as hypersaline environments . These functions include motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . The compound’s action results in coordinated gene expression that leads to phenotypic outcomes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is particularly active in extreme conditions such as hypersaline environments . These environments include saline habitats such as marine habitats, salt lakes, brines, and saline soils . The stability and efficacy of this compound in these environments suggest that it may have potential biotechnological applications .
Biochemical Analysis
Biochemical Properties
N-(hexadecanoyl)-sphinganine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a signal molecule in the halophilic bacterium Halomonas smyrnensis AAD6 . The synthesis of autoinducers was detected starting from 48 hours of growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-JHOUSYSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415274 | |
Record name | C16 Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5966-29-0 | |
Record name | C16-Dihydroceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5966-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C16 Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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